molecular formula C2H2BrN3 B14918361 5-Bromo-1H-1,2,3-triazole-4-d

5-Bromo-1H-1,2,3-triazole-4-d

Cat. No.: B14918361
M. Wt: 148.97 g/mol
InChI Key: XNUQYVZLPNJLES-MICDWDOJSA-N
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Description

5-Bromo-1H-1,2,3-triazole-4-d is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is characterized by the presence of a bromine atom at the 5th position and a deuterium atom at the 4th position of the triazole ring. Triazoles are known for their versatile biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-1,2,3-triazole-4-d typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of brominated alkynes with azides in the presence of a copper catalyst, leading to the formation of the triazole ring. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1H-1,2,3-triazole-4-d undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-1H-1,2,3-triazole-4-d has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-1,2,3-triazole-4-d involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The bromine atom may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1H-1,2,3-Triazole: The parent compound without any substitutions.

    5-Methyl-1H-1,2,3-triazole: A similar compound with a methyl group instead of a bromine atom.

    1,2,4-Triazole: A structural isomer with different nitrogen atom positions.

Uniqueness: 5-Bromo-1H-1,2,3-triazole-4-d is unique due to the presence of both a bromine atom and a deuterium atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets .

Properties

Molecular Formula

C2H2BrN3

Molecular Weight

148.97 g/mol

IUPAC Name

5-bromo-4-deuterio-1H-triazole

InChI

InChI=1S/C2H2BrN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)/i1D

InChI Key

XNUQYVZLPNJLES-MICDWDOJSA-N

Isomeric SMILES

[2H]C1=C(NN=N1)Br

Canonical SMILES

C1=C(NN=N1)Br

Origin of Product

United States

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